molecular formula C7H4BrIN2 B6357484 8-Bromo-6-iodoimidazo[1,2-a]pyridine CAS No. 1823379-07-2

8-Bromo-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B6357484
CAS No.: 1823379-07-2
M. Wt: 322.93 g/mol
InChI Key: JCXIWWQBGYRJEV-UHFFFAOYSA-N
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Description

8-Bromo-6-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodoimidazo[1,2-a]pyridine typically involves halogenation reactions. One common method is the bromination of imidazo[1,2-a]pyridine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technologies to ensure efficient and scalable synthesis. These methods help in maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

8-Bromo-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceutical agents, particularly in central nervous system disorders.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-iodoimidazo[1,2-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

8-bromo-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXIWWQBGYRJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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